Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine
Description
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine (CAS: 179055-64-2; molecular formula: C₁₈H₂₃NS; molecular weight: 285.45 g/mol) is an amine derivative featuring a cycloheptyl group attached to a benzylamine scaffold substituted with a 4-phenylthiophen-2-ylmethyl moiety . This compound is structurally characterized by:
- A cycloheptyl group, which introduces steric bulk and lipophilicity, influencing solubility and molecular recognition.
- A flexible amine linker, enabling hydrogen bonding and protonation-dependent interactions.
Its structural complexity and functional groups suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrophobic interactions are critical.
Properties
IUPAC Name |
N-[(4-phenylthiophen-2-yl)methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NS/c1-2-7-11-17(10-6-1)19-13-18-12-16(14-20-18)15-8-4-3-5-9-15/h3-5,8-9,12,14,17,19H,1-2,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIXGKRKLKKETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Cycloheptyl Group: The cycloheptyl group can be attached through a Grignard reaction, where cycloheptyl magnesium bromide reacts with the phenyl-substituted thiophene.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: The compound is used in studies related to its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine | 179055-64-2 | C₁₈H₂₃NS | 285.45 | Thiophene-phenyl, cycloheptyl, amine linker |
| Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine | 179055-66-4 | C₁₈H₂₅N₃ | 283.41 | Pyrazole substituent, cycloheptyl |
| 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine | 1365961-03-0 | C₁₅H₁₇N₂S | 257.38 | Thiazole ring, cyclohexyl group |
| 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine | 1041535-02-7 | C₁₃H₂₀NS | 223.38 | Cyclohexyl, ethyl group, thiophene |
| N-(4-Nitrobenzyl)cycloheptanamine | 355814-18-5 | C₁₄H₂₀N₂O₂ | 248.32 | Nitrobenzyl substituent, cycloheptyl |
Key Observations :
- Thiophene vs.
- Cycloalkyl Modifications : Substituting cycloheptyl with cyclohexyl (e.g., 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine ) reduces steric bulk, which may enhance solubility but decrease hydrophobic interactions.
- Functional Group Variations : The nitro group in N-(4-nitrobenzyl)cycloheptanamine introduces electron-withdrawing effects, influencing reactivity and metabolic stability.
Key Insights :
- Cycloheptyl vs. Cyclohexyl : Cycloheptyl-thiophene derivatives exhibit stronger antiproliferative activity, likely due to enhanced hydrophobic interactions with cellular targets .
- Thiophene vs. Thiazole : Thiophene derivatives generally outperform thiazoles in both antifungal and antiproliferative contexts, possibly due to the thiophene’s electron-rich aromatic system .
Physicochemical Properties
- Solubility : Cycloheptyl groups increase lipophilicity (logP ~3.5), whereas cyclohexyl or pyrazole substituents reduce logP (2.8–3.0) .
- Stability: Nitro-substituted derivatives (e.g., N-(4-nitrobenzyl)cycloheptanamine) show lower thermal stability (decomposition at 190°C) compared to non-nitro analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
